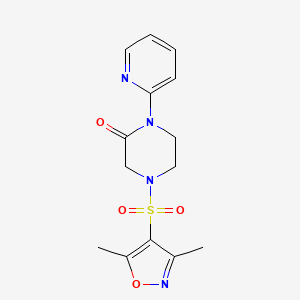
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as DSP-6952, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DSP-6952 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and cognitive function. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of derivatives, including 4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds in this series exhibited good activity, with some showing potential as anticancer agents deserving further research. The investigation highlights the compounds' efficacy in inhibiting the growth of cancer cells, indicating their potential in anticancer therapy (Mallesha et al., 2012).
Supramolecular Chemistry
Research into supramolecular complexes involving sulfadiazine and pyridines has revealed the capability of such structures to form reconfigurable exteriors. This study focuses on the interaction between sulfadiazine, pyridines, and derivatives, showing the versatility of these compounds in crystal engineering and their chameleon-like behavior at the co-crystal–salt boundary. These findings contribute to our understanding of hydrogen-bond motifs and their applications in designing new crystal structures (Elacqua et al., 2013).
Antibacterial Activity
A study on new derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, including those similar to the specified compound, was conducted to assess their antibacterial activity. These compounds showed significant efficacy against a range of aerobic and anaerobic bacteria, indicating their potential in developing new antibacterial agents. The research provides insight into the compounds' electronic structure and tautomerism, contributing to the field of antibacterial drug development (Sączewski et al., 2014).
Antioxidant Applications
Analogues of the compound, possessing free radical scavenger groups, have been synthesized and evaluated for their protective effects against cell viability and glutathione levels reduction induced by hydrogen peroxide. These studies indicate the potential of these compounds in the preventive treatment of diseases associated with oxidative stress, such as cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of derivatives of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, closely related to the target compound, have been detailed. These studies reveal the conformation and geometry of such compounds, contributing valuable information to the field of chemical crystallography and aiding in the understanding of molecular interactions and structure-property relationships (Karczmarzyk & Malinka, 2004).
Eigenschaften
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-16-10)23(20,21)17-7-8-18(13(19)9-17)12-5-3-4-6-15-12/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDWWRFTZZKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)
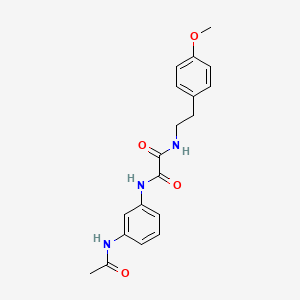
![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)
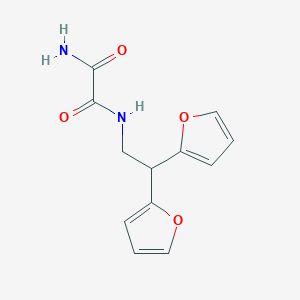
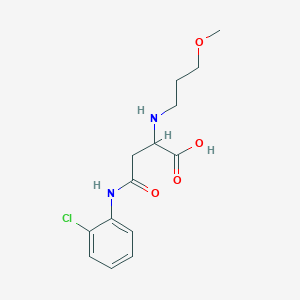
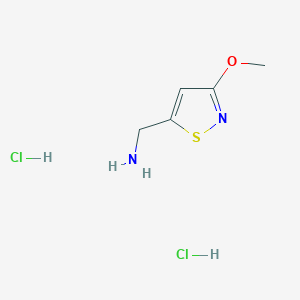
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)
![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)

![2-Methyl-4-[4-(prop-2-en-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2828210.png)